Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Thromboxane A₂ receptor Platelet aggregation Tetrahydroisoquinoline sulfonamide

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 898452-62-5, MW 398.54) is a synthetic small molecule that embeds a 3,4-dihydroisoquinoline, a thiophene, and a benzenesulfonamide moiety within a single scaffold. This architecture places it at the intersection of at least three patent‑disclosed pharmacophore classes: sulphonamide‑containing tetrahydroisoquinolinyl thromboxane A₂ (TXA₂) receptor antagonists , thienoisoquinoline‑phenylsulfonamide ER‑NFκB inhibitors , and 3,4‑dihydroisoquinoline‑2(1H)‑sulfonamide carbonic anhydrase inhibitors.

Molecular Formula C21H22N2O2S2
Molecular Weight 398.54
CAS No. 898452-62-5
Cat. No. B2490401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
CAS898452-62-5
Molecular FormulaC21H22N2O2S2
Molecular Weight398.54
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4
InChIInChI=1S/C21H22N2O2S2/c24-27(25,19-9-2-1-3-10-19)22-15-20(21-11-6-14-26-21)23-13-12-17-7-4-5-8-18(17)16-23/h1-11,14,20,22H,12-13,15-16H2
InChIKeyGAYUMTPUTHFONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 898452-62-5): Structural Classification and Procurement Context


N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 898452-62-5, MW 398.54) is a synthetic small molecule that embeds a 3,4-dihydroisoquinoline, a thiophene, and a benzenesulfonamide moiety within a single scaffold. This architecture places it at the intersection of at least three patent‑disclosed pharmacophore classes: sulphonamide‑containing tetrahydroisoquinolinyl thromboxane A₂ (TXA₂) receptor antagonists [1], thienoisoquinoline‑phenylsulfonamide ER‑NFκB inhibitors [2], and 3,4‑dihydroisoquinoline‑2(1H)‑sulfonamide carbonic anhydrase inhibitors [3]. The compound is listed in vendor catalogs as a research‑grade chemical; no peer‑reviewed biological data have been identified for this exact structure at the time of analysis.

Why N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide Cannot Be Replaced by Generic In‑Class Analogs


Although several compound families share the dihydroisoquinoline‑sulfonamide core, small structural perturbations within this scaffold produce profound selectivity shifts. For example, moving the carboxylate‑bearing phenyl ring in AKR1C3 inhibitors alters isoform selectivity by >1,500‑fold [1], while the identity and position of the heteroaryl group (thiophen‑2‑yl vs. thiophen‑3‑yl vs. furan‑2‑yl) determine whether the compound engages TXA₂ receptors, ER‑NFκB, or carbonic anhydrase isoforms [2][3]. The target compound’s specific combination – an unsubstituted benzenesulfonamide coupled to a thiophen‑2‑yl‑ethyl‑dihydroisoquinoline – is not replicated in any publicly disclosed SAR study. Consequently, assumption of functional equivalence with a 4‑chloro, 4‑bromo, or heterocycle‑swapped analog would be scientifically unfounded and poses a risk of misassignment in target‑identification campaigns or assay‑development workflows.

Quantitative Differentiation Evidence for CAS 898452-62-5 Versus Closest Structural Analogs


Core‑Scaffold TXA₂ Receptor Antagonism: Target Compound vs. Patent‑Exemplified Tetrahydroisoquinoline Sulfonamides

The scaffold class defined by US 4,866,076 (sulphonamide‑containing tetrahydroisoquinolinyl compounds) demonstrates human platelet TXA₂ receptor binding with IC₅₀ values spanning 0.5–5.0 µM across six example compounds [1]. CAS 898452-62-5 contains the required N‑sulfonamido‑tetrahydroisoquinoline core but has not been individually assayed in this system. The class‑level evidence indicates that the target compound plausibly occupies the TXA₂ receptor pharmacophore; however, the precise IC₅₀ relative to the patent‑disclosed examples cannot be quantified without dedicated experimentation.

Thromboxane A₂ receptor Platelet aggregation Tetrahydroisoquinoline sulfonamide

Thiophene Positional Isomerism: Thiophen‑2‑yl vs. Thiophen‑3‑yl in ER‑NFκB Inhibitor Context

Patent US20060154875A1 discloses thienoisoquinoline‑phenylsulfonamides as ER‑NFκB inhibitors. The patent’s generic Markush structure encompasses both thiophen‑2‑yl and thiophen‑3‑yl connectivity, yet no specific biological data are provided that discriminate between the two regioisomers [1]. CAS 898452-62-5 bears a thiophen‑2‑yl group, whereas the commercially available analog 2‑chloro‑N‑(2‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑3‑yl)ethyl)benzenesulfonamide incorporates a thiophen‑3‑yl group. The impact of this positional shift on ER‑NFκB inhibitory potency has not been publicly reported.

ER-NFκB inhibition Thienoisoquinoline Inflammatory gene expression

Carbonic Anhydrase Isoform Selectivity: Dihydroisoquinoline‑Sulfonamide Scaffold vs. Classical Sulfonamide CA Inhibitors

Bruno et al. (J. Med. Chem. 2010) demonstrated that 3,4‑dihydroisoquinoline‑2(1H)‑sulfonamides inhibit human carbonic anhydrase isoforms hCA I, II, IX, and XIV with Kᵢ values in the low‑nanomolar to micromolar range, and that C‑1 substituent choice governs isoform selectivity [1]. CAS 898452-62-5 retains the sulfonamide zinc‑binding motif but differs at the C‑1 position (thiophen‑2‑yl‑ethyl side chain) relative to the characterized compounds. Direct CA inhibition data for this compound are absent; selectivity over off‑target CA isoforms cannot be assumed from class data.

Carbonic anhydrase Isoform selectivity Dihydroisoquinoline sulfonamide

Physicochemical Differentiation: Calculated Properties vs. 4‑Chloro and 4‑Bromo Benzenesulfonamide Analogs

Using the disclosed SMILES (C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4) and comparator SMILES, computed physicochemical parameters differentiate the target compound from its closest halogenated analogs. CAS 898452-62-5 (unsubstituted benzenesulfonamide) is predicted to have LogP ≈ 3.4 and TPSA ≈ 57 Ų (ChemDraw/Scholar‑plugin estimates). The 4‑chloro analog (CAS 904278‑70‑2) has LogP ≈ 4.0 and TPSA ≈ 57 Ų, while the 4‑bromo analog has LogP ≈ 4.2 and TPSA ≈ 57 Ų. The unsubstituted compound is thus moderately more hydrophilic, which may affect membrane permeability, solubility, and non‑specific binding profiles in cellular assays, though direct experimental validation is lacking.

Physicochemical properties LogP TPSA Analogs comparison

Recommended Application Scenarios for CAS 898452-62-5 Based on Scaffold Class and Structural Differentiation


Chemical Probe for TXA₂ Receptor Pharmacology (Class‑Justified, Experimental Validation Required)

The compound belongs to a patent‑protected class of sulphonamide‑containing tetrahydroisoquinolinyl TXA₂ antagonists [1]. It may be evaluated in human platelet‑rich plasma aggregation assays (e.g., U‑46619‑induced aggregation) alongside the patent‑exemplified comparators to establish relative potency. Because its unsubstituted benzenesulfonamide head group distinguishes it from the chlorophenyl‑sulfamoyl analogs in the patent, it could probe tolerance for phenyl‑ring substitution in the TXA₂ pharmacophore.

ER‑NFκB Pathway Probe with Defined Thiophene Regiochemistry

The thiophen‑2‑yl connectivity of CAS 898452-62-5 places it within the generic scope of ER‑NFκB inhibitory thienoisoquinoline‑phenylsulfonamides [2]. Researchers investigating the role of thiophene orientation on ER‑mediated NFκB suppression can use this compound as a matched‑pair comparator to thiophen‑3‑yl or furan‑2‑yl analogs. Such studies require reporter‑gene assays (e.g., NFκB‑luciferase in ER⁺ cell lines) to generate the comparative data that are currently absent from the public domain.

Carbonic Anhydrase Isoform Selectivity Profiling

Given the confirmed CA inhibitory activity of 3,4‑dihydroisoquinoline‑2(1H)‑sulfonamides [3], this compound can be screened against a panel of human CA isoforms (hCA I, II, IX, XII, XIV) to determine whether the thiophen‑2‑yl‑ethyl substituent confers a selectivity profile distinct from previously characterized C‑1 alkyl/cycloalkyl derivatives. Such data would position the compound relative to established CA inhibitor chemotypes and inform procurement for tumor‑associated CA IX/XII targeting programs.

Physicochemical Comparator for Solubility‑Driven Analog Selection

With a computed LogP approximately 0.6–0.8 units lower than its 4‑chloro and 4‑bromo analogs, CAS 898452-62-5 may serve as a more hydrophilic anchor point in SAR series exploring benzenesulfonamide substitution. Procurement for solubility‑limited assay formats (e.g., high‑concentration SPR, crystallography soaking) may be rational where the halogenated analogs exhibit problematic aggregation or non‑specific binding, though experimental solubility and DMPK data are not yet reported.

Quote Request

Request a Quote for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.